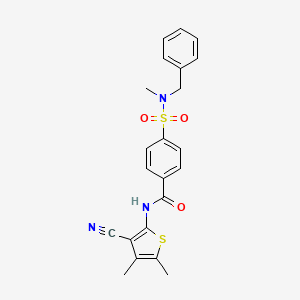
3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole, also known as FPOP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPOP is a heterocyclic compound that belongs to the oxadiazole family. It has a molecular formula of C11H7FN2O and a molecular weight of 200.19 g/mol. FPOP has been synthesized using different methods, and its biological and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is not fully understood, but it has been suggested that it acts as an inhibitor of protein-protein interactions. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been shown to bind to the surface of proteins and disrupt their interactions, leading to the inhibition of their function. This mechanism of action has been observed in various proteins, including the oncogenic protein MDM2 and the transcription factor p53.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by disrupting the interactions between oncogenic proteins. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole in lab experiments include its low toxicity and high selectivity for protein-protein interactions. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has also been shown to be stable under various conditions, making it suitable for use in different experimental settings. However, the limitations of using 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole include its low solubility in water, which can limit its use in aqueous solutions. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole also has a short half-life, which can make it difficult to study its effects over extended periods.
Direcciones Futuras
There are several future directions for the study of 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole, including the identification of new protein targets and the development of more efficient synthesis methods. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole could also be used in the development of new drugs for the treatment of cancer and inflammatory diseases. Further studies could also be conducted to investigate the potential applications of 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole in material science and organic synthesis.
Conclusion
In conclusion, 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various scientific research fields, including drug discovery, material science, and organic synthesis. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been shown to have anti-cancer and anti-inflammatory properties, and its mechanism of action involves the disruption of protein-protein interactions. While there are limitations to using 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole in lab experiments, its advantages make it a promising compound for future studies.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been achieved using different methods, including the reaction of 4-fluorobenzaldehyde, hydrazine hydrate, and 2-acetylpyrrole in the presence of acetic acid and sodium acetate. Another method involves the reaction of 4-fluorobenzaldehyde, hydrazine hydrate, and pyrrole-2-carboxylic acid in the presence of acetic acid and sodium acetate. The yield of 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole obtained using these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been used in various scientific research applications, including drug discovery, material science, and organic synthesis. In drug discovery, 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been identified as a potential inhibitor of protein-protein interactions, which are involved in various diseases, including cancer and Alzheimer's disease. 3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has also been used in the synthesis of organic semiconductors, which have potential applications in optoelectronics and photovoltaic devices.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDVDJLIMDFUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2946063.png)






![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2946077.png)


![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)
